3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde
Overview
Description
3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde (DCBP) is a chemical compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments. DCBP has a variety of biochemical and physiological effects and can be used in a variety of laboratory experiments.
Scientific Research Applications
Antioxidant, Antimicrobial, and Anticancer Properties : A study by Konuş et al. (2019) synthesized derivatives of 2-(Prop-2-yn-1-yloxy)benzaldehyde, demonstrating their significant antioxidant, antimicrobial, and anticancer properties. Specifically, these compounds showed high activity against breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).
Magnetic Properties in Chemistry : Zhang et al. (2013) investigated tetranuclear complexes involving 3,5-dichloro-2-hydroxy-benzaldehyde, exploring their syntheses, structures, and magnetic properties. These findings have implications in the field of inorganic chemistry (Zhang et al., 2013).
Fluorometric Detection of Pollutants : Chattopadhyay et al. (2018) synthesized Schiff base ligands using 3,5-Dichloro-2-hydroxy benzaldehyde for the detection of nitroaromatic pollutants, a significant application in environmental monitoring (Chattopadhyay et al., 2018).
Synthesis of Bioactive Compounds : Research by Moshkin and Sosnovskikh (2013) utilized derivatives of benzaldehyde, which includes compounds structurally related to 3,5-Dichloro-2-(prop-2-en-1-yloxy)benzaldehyde, in the synthesis of bioactive compounds, highlighting its relevance in synthetic organic chemistry (Moshkin & Sosnovskikh, 2013).
Pharmaceutical Applications : Ma et al. (2017) isolated compounds structurally similar to this compound from Daphniphyllum macropodum Miq, showing significant antiproliferative activity on human NSCLC cell lines, indicating potential pharmaceutical applications (Ma et al., 2017).
Catalysis in Organic Synthesis : Gawade et al. (2014) described catalyst-dependent metathesis reactions involving compounds related to this compound, showcasing its role in advancing synthetic methodologies in organic chemistry (Gawade et al., 2014).
Chemical Synthesis and Crystallography : Research by Salian et al. (2018) involved the synthesis of chalcone derivatives structurally related to this compound, contributing to the field of crystallography and chemical synthesis (Salian et al., 2018).
Enzymatic Catalysis in Organic Chemistry : Kühl et al. (2007) explored the enzymatic catalysis involving benzaldehyde derivatives, indicating the potential of this compound in biocatalysis and organic synthesis (Kühl et al., 2007).
Properties
IUPAC Name |
3,5-dichloro-2-prop-2-enoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h2,4-6H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKIZWDFBYWKIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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